molecular formula C24H14Br4O5 B12791980 4-(3-(4-(Acetyloxy)-3,5-dibromophenyl)-2-benzofuran-1-yl)-2,6-dibromophenyl acetate CAS No. 6340-07-4

4-(3-(4-(Acetyloxy)-3,5-dibromophenyl)-2-benzofuran-1-yl)-2,6-dibromophenyl acetate

Katalognummer: B12791980
CAS-Nummer: 6340-07-4
Molekulargewicht: 702.0 g/mol
InChI-Schlüssel: XQPQPCFSXLNIKA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(3-(4-(Acetyloxy)-3,5-dibromophenyl)-2-benzofuran-1-yl)-2,6-dibromophenyl acetate is a complex organic compound characterized by the presence of multiple bromine atoms and acetyloxy groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(4-(Acetyloxy)-3,5-dibromophenyl)-2-benzofuran-1-yl)-2,6-dibromophenyl acetate typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

4-(3-(4-(Acetyloxy)-3,5-dibromophenyl)-2-benzofuran-1-yl)-2,6-dibromophenyl acetate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium, platinum.

    Solvents: Ethanol, acetone, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

4-(3-(4-(Acetyloxy)-3,5-dibromophenyl)-2-benzofuran-1-yl)-2,6-dibromophenyl acetate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials with specific properties, such as flame retardants or plasticizers.

Wirkmechanismus

The mechanism of action of 4-(3-(4-(Acetyloxy)-3,5-dibromophenyl)-2-benzofuran-1-yl)-2,6-dibromophenyl acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-(Acetyloxy)-3,5-dibromophenyl acetate
  • 2-Benzofuran-1-yl acetate
  • 2,6-Dibromophenyl acetate

Uniqueness

4-(3-(4-(Acetyloxy)-3,5-dibromophenyl)-2-benzofuran-1-yl)-2,6-dibromophenyl acetate is unique due to its combination of multiple bromine atoms and acetyloxy groups, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

6340-07-4

Molekularformel

C24H14Br4O5

Molekulargewicht

702.0 g/mol

IUPAC-Name

[4-[3-(4-acetyloxy-3,5-dibromophenyl)-2-benzofuran-1-yl]-2,6-dibromophenyl] acetate

InChI

InChI=1S/C24H14Br4O5/c1-11(29)31-23-17(25)7-13(8-18(23)26)21-15-5-3-4-6-16(15)22(33-21)14-9-19(27)24(20(28)10-14)32-12(2)30/h3-10H,1-2H3

InChI-Schlüssel

XQPQPCFSXLNIKA-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)OC1=C(C=C(C=C1Br)C2=C3C=CC=CC3=C(O2)C4=CC(=C(C(=C4)Br)OC(=O)C)Br)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.